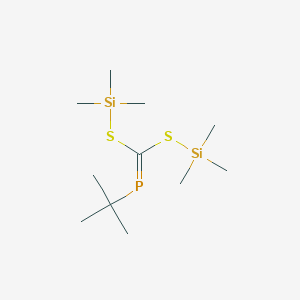
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphane group bonded to a tert-butyl group and a heptane backbone with multiple substituents
Métodos De Preparación
The synthesis of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane typically involves multiple steps. One common method includes the reaction of tert-butylphosphine with a suitable precursor that contains the heptane backbone. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphane group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, including hydroformylation and hydrogenation reactions.
Material Science: This compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparación Con Compuestos Similares
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is unique due to its specific structure and substituents. Similar compounds include:
tert-Butylphosphine: A simpler phosphine with a tert-butyl group.
Tetramethylsilane: A compound with a similar silicon-containing backbone.
Dithiane derivatives: Compounds with sulfur-containing rings. The uniqueness of this compound lies in its combination of these structural features, which imparts specific reactivity and properties.
Propiedades
Número CAS |
95791-72-3 |
|---|---|
Fórmula molecular |
C11H27PS2Si2 |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
bis(trimethylsilylsulfanyl)methylidene-tert-butylphosphane |
InChI |
InChI=1S/C11H27PS2Si2/c1-11(2,3)12-10(13-15(4,5)6)14-16(7,8)9/h1-9H3 |
Clave InChI |
GGFQOASAHPOALA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P=C(S[Si](C)(C)C)S[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
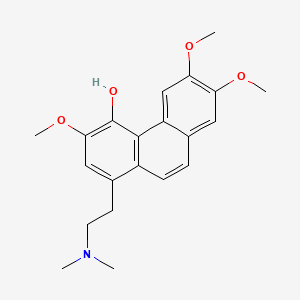

![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)


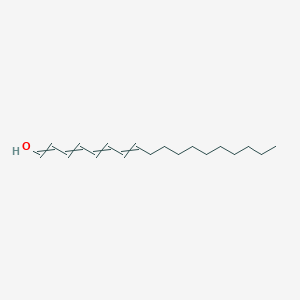

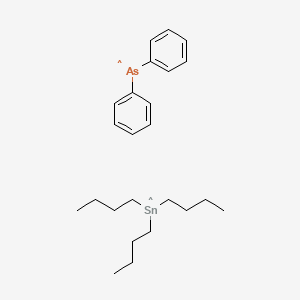
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)

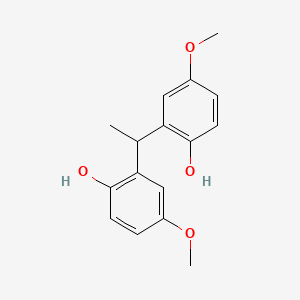
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
